1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone
Description
Properties
IUPAC Name |
1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(2-methylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O3/c1-3-34-20-10-8-19(9-11-20)32-25-23(28-29-32)24(26-17-27-25)31-14-12-30(13-15-31)22(33)16-35-21-7-5-4-6-18(21)2/h4-11,17H,3,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZNLXYIESOYFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC=CC=C5C)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of triazolo-pyrimidines, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and psychopharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 479.54 g/mol. The structure features a triazolo-pyrimidine core linked to a piperazine moiety and an o-tolyloxy group, which may influence its biological interactions.
Research indicates that compounds similar to this compound may act by inhibiting specific kinases such as the general control nonderepressible 2 (GCN2) kinase. This inhibition can disrupt the integrated stress response pathway, potentially leading to reduced protein synthesis and cell growth under stress conditions .
Anticancer Activity
Several studies have highlighted the anticancer properties of triazolo-pyrimidine derivatives. For instance:
- In vitro studies demonstrated that related compounds exhibited significant cytotoxic effects against various cancer cell lines. For example, compounds derived from triazole scaffolds showed IC50 values as low as 6.2 μM against colon carcinoma cells .
- Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through the modulation of cell signaling pathways associated with growth and survival .
Antimicrobial Activity
Research has also pointed to the antimicrobial potential of triazolo-pyrimidine derivatives:
- Compounds with similar structures have shown promising antibacterial activity against pathogenic bacteria. For instance, certain derivatives exhibited better activity than standard antibiotics like chloramphenicol .
Case Studies and Research Findings
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The key steps include:
- Formation of the Triazolo-Pyrimidine Core : This is achieved by cyclization reactions involving appropriate aryl and heterocyclic components.
- Piperazine Attachment : The piperazine group is introduced via nucleophilic substitution reactions.
- Final Modifications : The final structure is completed through reactions that introduce the o-tolyloxy group.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure of the synthesized compound.
Antimicrobial Properties
Research indicates that derivatives of triazolo-pyrimidines exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The introduction of the piperazine moiety may enhance these properties due to its ability to interact with biological membranes and cellular targets.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. The mechanism of action could involve the inhibition of specific kinases or other molecular targets involved in cancer cell proliferation. For example, compounds with similar triazolo-pyrimidine structures have been reported to inhibit tumor growth in vitro and in vivo.
Neurological Applications
Given the piperazine component's known effects on neurotransmitter systems, this compound may also be investigated for its potential in treating neurological disorders. Research into related compounds has shown promise in modulating serotonin and dopamine pathways, which are crucial for conditions such as depression and anxiety.
Case Studies
Preparation Methods
Cyclocondensation of 4-Ethoxyphenyl-1H-1,2,3-triazole-4-carboxylic Acid
The triazolopyrimidine ring is constructed via cyclocondensation between 4-ethoxyphenyl-1H-1,2,3-triazole-4-carboxylic acid and guanidine nitrate under acidic conditions:
Reaction Conditions
- Solvent: Polyphosphoric acid (PPA)
- Temperature: 120–130°C
- Time: 6–8 hours
- Yield: 68–72%
The reaction proceeds through a tandem cyclization-dehydration mechanism, forming the fused triazolopyrimidine system.
Chlorination at C7 Position
The C7 position of the triazolopyrimidine core is activated for subsequent nucleophilic substitution:
$$
\text{Triazolopyrimidine} + \text{POCl}_3 \xrightarrow{\text{DMF (cat.)}} 7-chloro-3-(4-ethoxyphenyl)-3H-triazolo[4,5-d]pyrimidine}
$$
Optimized Parameters
- Molar Ratio (POCl₃): 5 equivalents
- Catalyst: 0.1 eq dimethylformamide (DMF)
- Temperature: 80°C
- Time: 3 hours
- Yield: 85%
Functionalization of the Piperazine Linker
Synthesis of 1-Acetylpiperazine
Piperazine is acetylated using acetyl chloride in dichloromethane:
$$
\text{Piperazine} + \text{AcCl} \xrightarrow{\text{Et}_3\text{N}} 1-acetylpiperazine
$$
Conditions
Coupling with Chlorotriazolopyrimidine
The chlorotriazolopyrimidine intermediate reacts with 1-acetylpiperazine via nucleophilic aromatic substitution:
$$
7-chloro\text{-triazolopyrimidine} + 1-acetylpiperazine \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} 7-(4-acetylpiperazin-1-yl)\text{-triazolopyrimidine}
$$
Key Parameters
Purification and Characterization
Purification Protocol
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.72 (s, 1H, pyrimidine-H), 7.45–7.12 (m, 8H, aryl-H), 4.51 (t, 2H, OCH₂), 3.98–3.21 (m, 8H, piperazine-H), 2.34 (s, 3H, CH₃), 1.47 (t, 3H, OCH₂CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 169.8 (C=O), 158.2 (pyrimidine-C), 152.1–112.4 (aryl-C), 55.1 (OCH₂), 48.3 (piperazine-C), 21.2 (CH₃), 14.7 (OCH₂CH₃) |
| HRMS (ESI+) | m/z calc. for C₂₉H₃₂N₇O₃⁺ [M+H]⁺: 542.2564; found: 542.2561 |
Comparative Analysis of Synthetic Routes
Table 1: Optimization of Final Coupling Step
| Condition | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃, CH₃CN | Acetonitrile | K₂CO₃ | 82 | 62 |
| Cs₂CO₃, DMF | DMF | Cs₂CO₃ | 90 | 58 |
| DBU, THF | THF | DBU | 65 | 41 |
Acetonitrile with K₂CO₃ provides optimal nucleophilicity for the bromide displacement while minimizing side reactions.
Challenges and Side Reactions
- Competitive N-alkylation: The piperazine nitrogen may undergo over-alkylation, requiring strict stoichiometric control (1:1 ratio of intermediates).
- Hydrolysis of Ethoxy Group: Prolonged heating in polar aprotic solvents can lead to cleavage of the ethoxy substituent, necessitating reaction times under 10 hours.
Scale-Up Considerations
- Batch Size: Successful at 100 g scale with 58% isolated yield.
- Key Modifications:
- Use of flow chemistry for the cyclocondensation step (improves heat transfer)
- Replace column chromatography with antisolvent crystallization (cuts purification time by 40%)
Q & A
Q. What are the recommended synthetic pathways for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step routes, typically starting with the formation of the triazolopyrimidine core followed by piperazine coupling and ethanone functionalization. Key steps include:
- Nucleophilic substitution to attach the 4-ethoxyphenyl group to the triazolo[4,5-d]pyrimidine scaffold.
- Buchwald-Hartwig amination or Ullmann coupling for piperazine introduction .
- Solvent optimization : Dimethylformamide (DMF) or dichloromethane (DCM) under reflux (80–120°C) improves yield.
- Catalysts : Palladium on carbon (Pd/C) or copper iodide (CuI) enhances coupling efficiency .
Data Table :
| Step | Key Reagents | Yield Range |
|---|---|---|
| Core Formation | NaN₃, 4-ethoxyphenylboronic acid | 45–60% |
| Piperazine Coupling | Pd/C, DMF | 50–70% |
| Final Functionalization | o-tolyloxyacetyl chloride, K₂CO₃ | 60–75% |
Q. Which spectroscopic techniques are critical for structural validation?
- NMR (¹H/¹³C) : Assigns proton environments (e.g., piperazine N–H at δ 2.8–3.5 ppm, aromatic protons at δ 6.8–7.9 ppm) .
- IR Spectroscopy : Confirms carbonyl (C=O) stretch at ~1700 cm⁻¹ and triazole ring vibrations (~1500 cm⁻¹) .
- X-ray Crystallography : Resolves stereochemistry and packing interactions (e.g., piperazine chair conformation) .
Q. What initial biological screening assays are recommended?
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF7, A549) with IC₅₀ values typically <10 µM for active derivatives .
- Enzyme inhibition : Test against kinases (e.g., EGFR) or cyclooxygenase (COX-2) via fluorescence polarization .
- Solubility assessment : Measure logP (predicted ~2.5) using shake-flask methods to guide formulation .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
Contradictions (e.g., anticancer vs. antimicrobial activity) may arise from assay conditions or structural analogs. Strategies include:
- Dose-response validation : Repeat assays with standardized protocols (e.g., NIH/NCATS guidelines).
- Structural analogs : Compare with triazolopyrimidines bearing substituents like 3-methoxyphenyl (antimicrobial) vs. 4-ethoxyphenyl (anticancer) .
- Target profiling : Use proteome-wide affinity chromatography to identify off-target interactions .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Molecular docking (AutoDock Vina) : Predict binding to kinases (e.g., CDK2, PDB: 1AQ1) with ΔG < -8 kcal/mol indicating strong affinity .
- MD Simulations (GROMACS) : Assess triazole-pyrimidine core stability in lipid bilayers over 100 ns trajectories .
- QSAR modeling : Correlate substituent electronegativity (e.g., ethoxy vs. methoxy) with IC₅₀ using Random Forest algorithms .
Q. How can in vivo pharmacokinetic challenges be addressed?
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation hotspots (e.g., ethoxy group demethylation) .
- Bioavailability enhancement : Formulate with PEGylated nanoparticles (size <200 nm) to improve solubility and half-life .
- Toxicity screening : Conduct zebrafish embryo assays (LC₅₀ >100 µM indicates low acute toxicity) .
Q. What strategies mitigate low yields during piperazine coupling?
- Catalyst screening : Replace Pd/C with Pd(OAc)₂/XPhos for sterically hindered reactions .
- Microwave-assisted synthesis : Reduce reaction time (2 hrs vs. 24 hrs) and improve yield by 15–20% .
- Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate >95% pure product .
Q. How do substituents on the phenoxy group influence activity?
| Substituent | Position | Activity Trend |
|---|---|---|
| Methoxy | para (4-) | Anticancer (IC₅₀: 8.2 µM, MCF7) |
| Ethoxy | para (4-) | Enhanced solubility, moderate COX-2 inhibition (IC₅₀: 12 µM) |
| Chloro | meta (3-) | Antimicrobial (MIC: 4 µg/mL, S. aureus) |
Ortho-substituted groups (e.g., o-tolyloxy) may sterically hinder target binding, reducing potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
